molecular formula C22H18ClN3O3S B2741789 N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide CAS No. 1207660-47-6

N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide

Cat. No.: B2741789
CAS No.: 1207660-47-6
M. Wt: 439.91
InChI Key: OFFUNLXDZNKTKI-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a synthetic benzothiadiazine derivative offered for research and development purposes. Compounds featuring the 1,2,4-benzothiadiazine 1,1-dioxide scaffold are of significant interest in medicinal chemistry and have been explored for a range of biological activities . The specific structure of this compound, which incorporates a chloro-substituent, a phenyl group, and an N-benzyl acetamide side chain, suggests potential for investigation as a modulator of various biological pathways. Researchers may find it valuable for developing novel pharmacophores, particularly given that structural analogs have been studied for their interactions with neurological targets and enzyme systems . This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25-26(30(20,28)29)15-21(27)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFUNLXDZNKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O4SC_{23}H_{20}ClN_{3}O_{4}S with a molecular weight of approximately 439.9 g/mol. The structure features a benzothiadiazin moiety which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC23H20ClN3O4S
Molecular Weight439.9 g/mol
CAS Number1207660-47-6
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary data suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzothiadiazine derivatives. N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl)acetamide was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of benzothiadiazine derivatives, N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl)acetamide was found to induce apoptosis in breast cancer cell lines (MCF7). The mechanism involved the activation of caspase pathways that led to cell cycle arrest at the G0/G1 phase .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth at 50 µg/mL
AnticancerInduction of apoptosis in MCF7 cells
Anti-inflammatoryReduction of inflammation markersPending further studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide (Target Compound) Benzothiadiazine-1,1-dioxide 6-Cl, 4-Ph, N-benzyl Potential antimicrobial/anticancer activity; structural rigidity may enhance target binding .
Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) Nitroimidazole Nitro group, N-benzyl Antiparasitic (Chagas disease); severe side effects (neuropathy, agranulocytosis) due to nitro group toxicity .
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-ethoxy, 4-Cl-Ph Patent-listed compound; ethoxy group may improve solubility vs. chloro substituents .
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide Benzothiadiazine-1,1-dioxide 6-Cl, 4-(2-F-Ph), N-(2,4-dimethylphenyl) Fluorine enhances lipophilicity; dimethylphenyl may reduce metabolic clearance .
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole 4-Cl, 3-Me-Ph Demonstrated anticancer/antibacterial activity; methyl group improves metabolic stability .
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-Cl, carbazole core Carbazole derivatives show CNS activity; chloro substituent may modulate receptor affinity .

Key Findings

Nitroimidazole derivatives (e.g., benznidazole) exhibit notable toxicity due to nitro group metabolism, whereas sulfur-containing cores (benzothiadiazine/benzothiazole) may reduce such risks .

Substituent Effects: Chloro Groups: Chloro substituents at position 6 (benzothiadiazine) or 4 (benzothiazole) improve electrophilic interactions with biological targets, as seen in the target compound and ’s benzothiazole derivative . Aromatic Substituents: The 4-phenyl group in the target compound vs. N-Substituents: The N-benzyl group (target compound) enhances lipophilicity compared to N-(2,4-dimethylphenyl) (), which may influence blood-brain barrier penetration .

Pharmacological Profiles :

  • Benzothiadiazine derivatives (e.g., target compound) are understudied compared to benzothiazoles but show promise in high-throughput assays due to their stability .
  • Carbazole-based acetamides () diverge significantly in activity, targeting neurological pathways rather than antimicrobial/anticancer applications .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for analogous benzothiadiazines, involving carbodiimide-mediated coupling (e.g., EDC/HCl) . Ethanol recrystallization (used in ) is a common purification step, ensuring high yields and crystallinity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro and dioxido groups enhance electrophilicity, critical for covalent or polar interactions with biological targets .
  • Hydrogen Bonding : The acetamide linker’s NH and carbonyl groups facilitate hydrogen bonding, a feature conserved across all analogs to maintain baseline activity .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with aromatic and heterocyclic precursors. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., EDC·HCl) to activate carboxylic acids for amide bond formation, as demonstrated in benzothiazole-acetamide syntheses .
  • Cyclization : Controlled temperature (e.g., reflux in ethanol or dichloromethane) to form the benzothiadiazine core .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the final product .

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalysts (e.g., triethylamine for deprotonation).
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC·HCl, DCM, 0°C → RT85–91
CyclizationEthanol, reflux, 3–4 h70–80
PurificationEthanol recrystallization>95

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry of chloro and phenyl substituents. For example, 1^1H NMR detects benzyl protons (~4.5 ppm) and aromatic protons (6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement ).

Q. Key Challenges :

  • Overlapping signals in 13^{13}C NMR due to aromatic crowding.
  • Hygroscopicity affecting crystallinity; use anhydrous solvents during crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., benzyl group rotation) .
  • Hydrogen Bond Analysis : Identify O–H⋯N or N–H⋯O interactions to validate packing models (e.g., dihedral angles >75° indicate steric hindrance ).
  • Twinned Data Handling : Apply twin law matrices in SHELXL for high-symmetry space groups .

Case Study :
In a benzothiazole-acetamide derivative, SHELX refinement resolved a 79.3° dihedral angle between aromatic planes, confirming steric effects .

Q. What strategies are effective in elucidating the pharmacological mechanisms of benzothiadiazine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinase domains). Focus on sulfonyl and chloro groups for H-bonding and hydrophobic interactions .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values).
    • Enzyme Inhibition : Fluorometric assays for COX-2 or kinase activity .
  • SAR Studies : Compare analogs (e.g., methyl vs. methoxy substituents) to identify pharmacophores .

Q. Data Interpretation :

  • Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum concentration). Normalize data to controls .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Optimize Activation : Replace EDC·HCl with HATU for sterically hindered amines (yield increases by 15–20%) .
  • Solvent Screening : Test DMF vs. THF; DMF improves solubility of aromatic intermediates .
  • Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions .

Q. Troubleshooting Table :

IssueSolutionReference
Low coupling efficiencyUse HATU, DIEA
Byproduct formationAdd molecular sieves
Poor crystallizationSwitch to acetone/water

Q. What computational methods validate the electronic effects of substituents on bioactivity?

Methodological Answer:

  • DFT Calculations : Gaussian 09 to model electron-withdrawing effects (e.g., chloro groups reduce HOMO-LUMO gaps, enhancing reactivity) .
  • QSAR Models : Use MOE or Schrödinger to correlate logP with membrane permeability .

Q. Key Finding :

  • 4-Chlorophenyl groups increase metabolic stability by 30% compared to methoxy analogs .

Note : All answers are based on methodologies from peer-reviewed studies on structurally analogous compounds. For reproducibility, ensure compliance with institutional safety protocols and ethical guidelines.

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